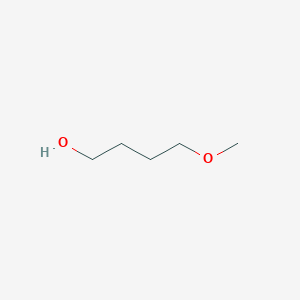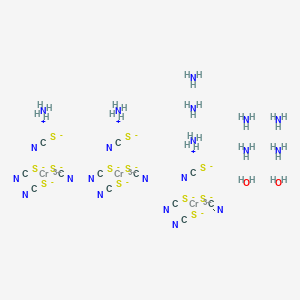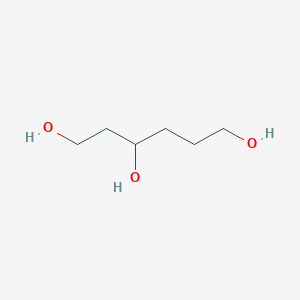
1,3,6-Hexanetriol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,6-Hexanetriol, also known as trihydroxyhexane, is a colorless and odorless organic compound with the molecular formula C6H14O3. It is a polyol, which means it contains multiple hydroxyl groups (-OH) and is commonly used in the synthesis of various organic compounds. 1,3,6-Hexanetriol is also used in scientific research due to its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of 1,3,6-Hexanetriol is not fully understood, but it is believed to act as a reducing agent due to the presence of multiple hydroxyl groups. It can also form hydrogen bonds with other molecules, which can affect their properties and behavior.
Biochemische Und Physiologische Effekte
1,3,6-Hexanetriol has been shown to have various biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and the ability to inhibit the growth of certain bacteria and fungi. It has also been shown to improve the stability and solubility of certain drugs and proteins.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1,3,6-Hexanetriol in lab experiments is its ability to act as a reducing agent and form hydrogen bonds, which can be useful in the synthesis of organic compounds and the study of molecular interactions. However, one limitation is that it is not very soluble in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are many potential future directions for the use of 1,3,6-Hexanetriol in scientific research. One area of interest is the development of new dendrimers for drug delivery and other applications. Another area of interest is the study of its antioxidant and anti-inflammatory properties and their potential use in the treatment of various diseases. Additionally, the use of 1,3,6-Hexanetriol as a stabilizer in pharmaceutical formulations and the synthesis of new organic compounds is an area of ongoing research.
Synthesemethoden
1,3,6-Hexanetriol can be synthesized by the reduction of adipic acid with sodium borohydride or by the catalytic hydrogenation of sorbitol. The latter method is more commonly used as it is more efficient and produces a higher yield of 1,3,6-Hexanetriol.
Wissenschaftliche Forschungsanwendungen
1,3,6-Hexanetriol has been used in various scientific research applications, including as a building block for the synthesis of organic compounds, as a reagent in biochemical assays, and as a stabilizer in pharmaceutical formulations. It is also used as a precursor for the synthesis of dendrimers, which are highly branched and symmetric macromolecules that have potential applications in drug delivery, gene therapy, and imaging.
Eigenschaften
CAS-Nummer |
18990-98-2 |
|---|---|
Produktname |
1,3,6-Hexanetriol |
Molekularformel |
C6H14O3 |
Molekulargewicht |
134.17 g/mol |
IUPAC-Name |
hexane-1,3,6-triol |
InChI |
InChI=1S/C6H14O3/c7-4-1-2-6(9)3-5-8/h6-9H,1-5H2 |
InChI-Schlüssel |
AAYGSSGHJGVNSK-UHFFFAOYSA-N |
SMILES |
C(CC(CCO)O)CO |
Kanonische SMILES |
C(CC(CCO)O)CO |
Andere CAS-Nummern |
18990-98-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



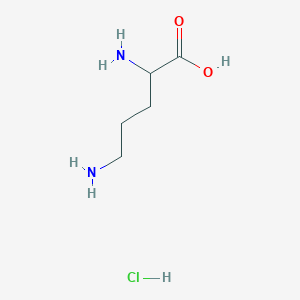
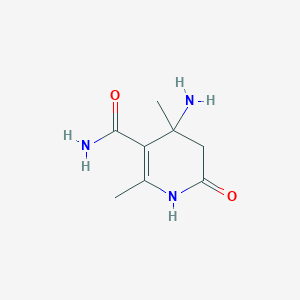

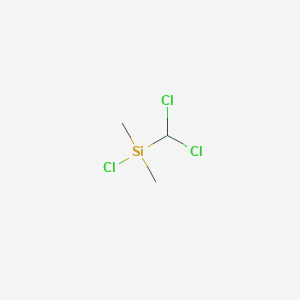
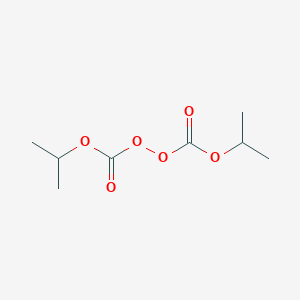

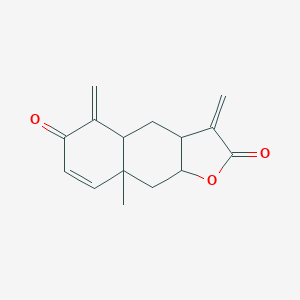
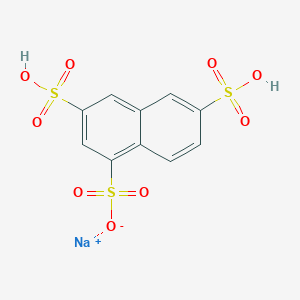
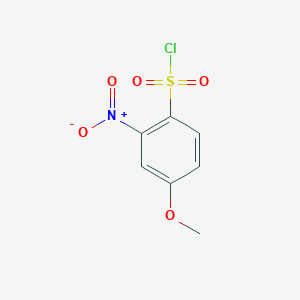
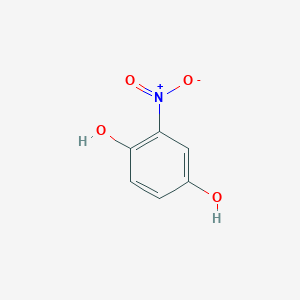
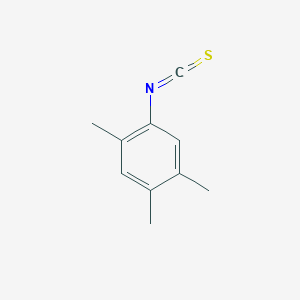
![Propane, 1,1',1''-[methylidynetris(oxy)]tris[2-methyl-](/img/structure/B94082.png)
